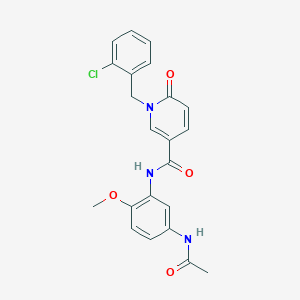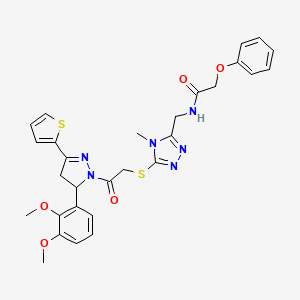
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound with a complex molecular structure that reflects its potential utility in various scientific domains. It integrates features of tolyl and tosyl groups, which are pivotal in its reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of stepwise chemical reactions involving the tosylation of intermediate compounds, followed by a series of condensation reactions. The process typically requires controlled temperatures, specific catalysts, and solvent systems to ensure the correct formation of the pyrazole and ethanesulfonamide units. Industrial Production Methods: On an industrial scale, its production might involve continuous flow synthesis techniques to maintain consistency and efficiency. Advanced purification methods such as recrystallization and chromatography are utilized to achieve high purity levels essential for its applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically undergoes oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Commonly used reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Specific reaction conditions, such as temperature and pH, are crucial to drive these reactions to completion and achieve the desired products. Major Products Formed: Depending on the reaction conditions and reagents, the major products can range from modified pyrazole derivatives to sulfonamide-functionalized aromatic compounds. These transformations expand the compound’s utility in creating diverse molecular frameworks.
Applications De Recherche Scientifique
This compound finds its use in several fields:
Chemistry
It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology
Its derivatives may exhibit biological activity, making them valuable in the development of bioactive compounds.
Medicine
Potentially useful in designing drugs due to its structural motifs that interact with biological targets.
Industry
Could be used in materials science for developing polymers and advanced materials with specific properties.
Mécanisme D'action
The effectiveness of N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide arises from its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions often involve the formation of hydrogen bonds, ionic interactions, or hydrophobic effects, leading to changes in the activity of the target molecules and affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to its specific combination of the pyrazole ring and tosyl groups. Similar compounds may include variations in the substituents on the aromatic rings or the presence of different functional groups, which can alter their reactivity and biological activity. Examples include:
N-(3-(5-(p-tolyl)-1-sulfonyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)propanesulfonamide
Propriétés
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-22-7-5-6-21(16-22)24-17-25(20-12-8-18(2)9-13-20)28(26-24)34(31,32)23-14-10-19(3)11-15-23/h5-16,25,27H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDGGPTBBLGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(1H-imidazole-4-sulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2990600.png)



![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)
![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide](/img/structure/B2990606.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2990609.png)
